Kanamycin

Description

This compound (also known as this compound A) is an aminoglycoside bacteriocidal antibiotic, available in oral, intravenous, and intramuscular forms, and used to treat a wide variety of infections. This compound is isolated from the bacterium Streptomyces kanamyceticus and its most commonly used form is this compound sulfate.

This compound is an Aminoglycoside Antibacterial.

This compound has been reported in Hohenbuehelia grisea, Streptomyces, and other organisms with data available.

This compound is an aminoglycoside antibiotic with antimicrobial property. Amikacin irreversibly binds to the bacterial 30S ribosomal subunit, specifically in contact with 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex and, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. This agent is usually used for treatment of E. coli, Proteus species (both indole-positive and indole-negative), E. aerogenes, K. pneumoniae, S. marcescens, and Acinetobacter species.

This compound A is the major component of the this compound complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and is indicated for bacterial disease and eye infection and has 4 investigational indications.

Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: this compound A, the major component, and kanamycins B and C, the minor components.

See also: Neomycin (related); Streptomycin (related); Spectinomycin (related) ... View More ...

Structure

3D Structure

Properties

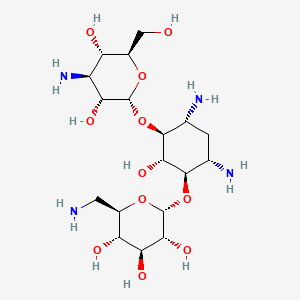

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUJHOSQTJFQJX-NOAMYHISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023184 | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.23e+01 g/L | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol, Crystals from methanol + ethanol | |

CAS No. |

59-01-8, 8063-07-8 | |

| Record name | Kanamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1.fwdarw.4)]-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Kanamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQK9Q303C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kanamycin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Kanamycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Scientific Journey of Kanamycin: A Technical Guide

Foreword: In the annals of antimicrobial discovery, the emergence of Kanamycin marked a significant milestone in the fight against bacterial infections, particularly those resistant to existing therapies of the time. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound, tailored for researchers, scientists, and drug development professionals. It aims to offer a comprehensive resource detailing the antibiotic's origins, its mechanism of action, the evolution of resistance, and the experimental methodologies that have been pivotal in its study.

Discovery and Isolation

The Pioneering Work of Hamao Umezawa

This compound was discovered in 1957 by a team led by the Japanese scientist Hamao Umezawa.[1][2] This discovery was the result of a systematic screening program for new antibiotics from soil microorganisms. The producing organism was identified as a new species of actinomycete, named Streptomyces kanamyceticus, from which the antibiotic derives its name.[1][2][3] Umezawa's work provided a critical new weapon against a variety of bacterial pathogens.

Experimental Protocol: Isolation of this compound-Producing Streptomyces

Objective: To isolate pure cultures of Streptomyces species from a soil sample for subsequent screening of antibiotic production.

Materials:

-

Soil sample (e.g., from a garden or wooded area)

-

Sterile saline solution (0.9% NaCl)

-

Series of sterile test tubes and pipettes

-

Agar plates (e.g., Starch Casein Agar or Glycerol Yeast Extract Agar)

-

Nystatin and Penicillin (to inhibit fungal and bacterial growth, respectively)

-

Sterile spreader or inoculating loop

-

Incubator

Methodology:

-

Sample Preparation: Air-dry the soil sample at room temperature for several days. This step reduces the population of vegetative bacterial cells, enriching for spore-forming actinomycetes like Streptomyces.

-

Serial Dilution:

-

Weigh 1 gram of the dried soil and suspend it in 9 mL of sterile saline in a test tube. Vortex thoroughly.

-

Perform a series of 10-fold dilutions by transferring 1 mL of the suspension to the next tube containing 9 mL of sterile saline, continuing this process to achieve dilutions up to 10⁻⁶.

-

-

Plating:

-

Pipette 0.1 mL from the 10⁻³, 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilution tubes onto separate agar plates.

-

The agar medium should be supplemented with antifungal (e.g., Nystatin at 50 µg/mL) and antibacterial (e.g., Penicillin at 10 µg/mL) agents to select for Streptomyces.

-

Use a sterile spreader to evenly distribute the inoculum over the agar surface.

-

-

Incubation: Incubate the plates in an inverted position at 28-30°C for 7 to 14 days.

-

Isolation and Purification:

-

Observe the plates for colonies characteristic of Streptomyces – they are typically small, chalky, and have a dry, powdery appearance.

-

Select individual, well-isolated colonies and subculture them onto fresh agar slants to obtain pure cultures.

-

-

Screening for Antibiotic Activity:

-

Once pure cultures are established, they can be screened for the production of antimicrobial compounds using methods like the agar overlay or cross-streak method against a panel of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

References

A Deep Dive into the Structural Nuances of Kanamycin A and Kanamycin B

For Researchers, Scientists, and Drug Development Professionals

Kanamycin, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a crucial weapon against a variety of bacterial infections. The commercially available form of this compound is typically a mixture of three related compounds: this compound A, the principal component, and the minor components this compound B and this compound C. While structurally very similar, the subtle differences between these analogs, particularly this compound A and this compound B, have significant implications for their biological activity and clinical applications. This technical guide provides an in-depth comparison of the chemical structures of this compound A and this compound B, supported by quantitative data, experimental protocols for their analysis, and a visual representation of their core structural divergence.

Core Structural Differences

This compound A and this compound B are both pseudo-trisaccharides, featuring a central 2-deoxystreptamine (2-DOS) ring glycosidically linked to two amino sugar moieties. The fundamental distinction between these two molecules lies in the substitution at the C2' position of the 6-amino-6-deoxy-D-glucose ring (Ring I). This compound A possesses a hydroxyl (-OH) group at this position, whereas this compound B has an amino (-NH2) group[1]. This seemingly minor alteration leads to differences in their physicochemical properties and biological efficacy.

Quantitative Data Comparison

The structural difference between this compound A and this compound B manifests in their physicochemical properties. The following table summarizes key quantitative data for a direct comparison.

| Property | This compound A | This compound B |

| Molecular Formula | C₁₈H₃₆N₄O₁₁[2][3] | C₁₈H₃₇N₅O₁₀[4][5] |

| Molecular Weight | 484.50 g/mol [2][3] | 483.51 g/mol [4][5] |

| Melting Point | >175°C (decomposes)[2] | 178-182°C (decomposes)[4][5][6] |

| Specific Rotation ([α]D) | +146° (c=1, 0.1N H₂SO₄)[2][6] | +130° (c=0.5, H₂O)[4][6]; +114° (c=0.98, H₂O)[4][6] |

| pKa Values (amino groups) | 6.40, 7.55, 8.40, 9.40 (Uncertain)[2] | N-1: 8.10, N-3: 6.78, N-2': 7.36, N-6': 8.97, N-3": 7.65[7] |

| Antibacterial Activity (MIC) | E. coli ATCC 25922: 4 µg/mL[8] | Gram-negative strains (geometric mean): 0.5 mg/L[9] |

Experimental Protocols

The separation and characterization of this compound A and this compound B are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Due to their structural similarity and lack of a strong UV chromophore, the analysis of kanamycins by HPLC often requires specific detection methods or pre-column derivatization.

-

HPLC with Evaporative Light Scattering Detection (ELSD): This method is suitable for the direct determination of this compound B in the presence of this compound A in fermentation broths.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase consists of a mixture of water and acetonitrile containing an ion-pairing agent like heptafluorobutyric acid.

-

Detector: ELSD, which is a universal detector that responds to any non-volatile analyte.

-

-

HPLC with UV Detection and Pre-column Derivatization: To enhance UV detection, kanamycins can be derivatized prior to injection.

-

Derivatizing Agents: Reagents such as 1-naphthyl isothiocyanate (NITC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a chromophore into the this compound molecules.

-

Separation: The resulting derivatives can be separated on a C18 column with a mobile phase typically composed of a buffered aqueous solution and an organic modifier like acetonitrile.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is particularly useful for the analysis of kanamycins in complex matrices like biological fluids. It often requires minimal sample preparation and no derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural identification of this compound A and this compound B and for determining the protonation state of their numerous amino groups.

-

1H and 13C NMR: These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the core structure and the identification of the substituent at the C2' position.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential for assigning all proton and carbon signals and for establishing the connectivity between different parts of the molecule.

-

pH Titration with NMR: By acquiring NMR spectra at various pH values, the pKa of each individual amino group can be determined by monitoring the chemical shift changes of nearby protons or carbons. This information is critical for understanding the charge state of the molecule at physiological pH and its interaction with biological targets.

Conclusion

The structural distinction between this compound A and this compound B, centered on the C2' substituent, is a prime example of how minor molecular modifications can significantly impact the properties of a drug. This compound B, with its additional amino group, exhibits different physicochemical characteristics and is reported to be less biologically active than this compound A. A thorough understanding of these differences, facilitated by robust analytical techniques like HPLC and NMR, is paramount for the effective development, quality control, and clinical application of this compound-based therapeutics. This guide provides a foundational understanding for researchers and professionals working with these important aminoglycoside antibiotics.

References

- 1. goldbio.com [goldbio.com]

- 2. This compound CAS#: 59-01-8 [m.chemicalbook.com]

- 3. This compound | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound B [chembk.com]

- 5. This compound B - LKT Labs [lktlabs.com]

- 6. This compound [drugfuture.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Antibacterial Conjugates of this compound A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New derivatives of this compound B obtained by modifications and substitutions in position 6". 1. Synthesis and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Kanamycin on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action. It details the specific binding interactions with the 16S rRNA, the subsequent disruption of translational processes including initiation, elongation, and fidelity, and the prevalent mechanisms of bacterial resistance. This document summarizes key quantitative data, presents detailed protocols for seminal experiments used to elucidate this mechanism, and provides visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of protein synthesis through high-affinity binding to the 30S ribosomal subunit.[1][2][3][4][5] This interaction is multifaceted, leading to a cascade of events that are detrimental to bacterial survival. The core mechanisms are detailed below.

Binding to the 30S Ribosomal Subunit

This compound binds to a specific region of the 16S ribosomal RNA (rRNA) within the 30S subunit, known as the A-site, which is crucial for decoding mRNA.[6][7] The binding pocket is located in helix 44 (h44) of the 16S rRNA.[8] Specifically, this compound interacts with four key nucleotides: A1408, G1491, A1492, and A1493 (E. coli numbering), and a single amino acid of the ribosomal protein S12.[1][9][10]

The binding of this compound induces a conformational change in the A-site, causing nucleotides A1492 and A1493 to flip out from their normal position within the helix.[8] This conformational state mimics the state of the ribosome when a cognate tRNA is bound, thereby stabilizing the binding of near-cognate or non-cognate aminoacyl-tRNAs.

Interference with Translational Processes

The binding of this compound and the subsequent conformational changes in the 30S subunit disrupt multiple stages of protein synthesis:

-

Inhibition of Initiation Complex Formation: this compound can interfere with the proper assembly of the 30S initiation complex, which consists of the 30S subunit, mRNA, and initiator fMet-tRNA.[4][6] This blockage at the very beginning of translation contributes significantly to its antibacterial activity.

-

Induction of mRNA Misreading: A primary consequence of this compound binding is the misreading of the mRNA codons.[1][2][4][5] The stabilization of incorrect codon-anticodon pairings leads to the incorporation of wrong amino acids into the growing polypeptide chain.[4][11] This results in the synthesis of non-functional or toxic proteins, which can disrupt cellular processes and contribute to cell death.[1]

-

Inhibition of Translocation: this compound also inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, a critical step in the elongation cycle of protein synthesis.[4][11][12] This leads to a stalling of the ribosome on the mRNA, further preventing the synthesis of full-length functional proteins.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data related to the interaction of this compound with the ribosomal 30S subunit and its inhibitory effects on protein synthesis.

Table 1: Binding Affinity of this compound to the 30S Ribosomal Subunit

| Parameter | Value | Organism/System | Reference |

| Kd | 9.98 µM | E. coli 16S rRNA A-site | [13] |

| Kd | ~70 µM | E. coli ibsC mRNA | [14] |

Table 2: Inhibitory Concentrations (IC50) of this compound

| Parameter | Value | Organism/System | Reference |

| IC50 (Protein Synthesis) | 1.2 µM | E. coli cell-free system | [15] |

| IC50 (Luciferase Synthesis) | 0.02 µg/ml | M. smegmatis wild-type ribosomes | [16] |

| IC50 (Luciferase Synthesis) | 0.3 µg/ml | M. smegmatis wild-type ribosomes | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Protocol:

-

Prepare a cell-free protein synthesis reaction mix:

-

E. coli MRE-600 S30 extract

-

15 mM magnesium glutamate

-

60 mM sodium pyruvate

-

8 mM sodium oxalate

-

170.6 µg/mL E. coli MRE-600 tRNA (uncharged)

-

15 mg/mL circular pIVEX-2.3d-luc (luciferase reporter plasmid)

-

1 mg/mL T7 RNA polymerase

-

2% dimethylsulfoxide (DMSO)

-

-

Set up reactions: In a 25 µL final volume, combine the reaction mix with varying concentrations of this compound. Include a no-Kanamycin control.

-

Incubation: Incubate the reactions for 1.5 hours at 30°C.

-

Termination: Stop the reactions by adding this compound to a final concentration of 1.2 µM to all wells (except for a blank).

-

Luciferase Assay: Measure the luciferase activity in each reaction using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-Kanamycin control. Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.[15]

Ribosome Filter Binding Assay

This assay is used to determine the binding affinity of this compound to the 30S ribosomal subunit.

Protocol:

-

Prepare labeled RNA: In vitro transcribe and purify the target RNA (e.g., a fragment of 16S rRNA containing the A-site). Label the RNA with a radioactive isotope (e.g., 32P) using standard techniques.

-

Prepare buffers:

-

Binding Buffer (1X): 1X PBS pH 7.6, 10.5 mM MgCl2, 2.5 mM DTT, 0.5 mM EDTA, 30% glycerol, 50 µg/ml yeast RNA, 250 µg/ml BSA.

-

Filter Buffer (1X): 1X PBS pH 7.6, 10.5 mM MgCl2, 2.5 mM DTT, 0.5 mM EDTA, 30% glycerol.

-

-

Membrane Preparation: Soak a nitrocellulose membrane (0.45 µm) and a charged nylon membrane in 1X filter buffer for at least 2 hours at room temperature.

-

Binding Reactions:

-

Set up a series of 15 µL reactions, each containing a fixed amount of labeled RNA (e.g., 0.5 fmol) and varying concentrations of this compound in 1X binding buffer. Include a no-Kanamycin control.

-

Incubate the reactions at room temperature for 30 minutes.

-

-

Filtration:

-

Assemble a dot-blot or filter manifold with the soaked membranes (nitrocellulose on top of nylon).

-

Add 85 µL of cold 1X binding buffer to each reaction.

-

Apply the reactions to the wells and filter under a gentle vacuum.

-

Wash each well with 100 µL of cold 1X binding buffer.

-

-

Quantification:

-

Dry the membranes and expose them to a phosphor screen.

-

Quantify the amount of radioactivity on the nitrocellulose membrane (bound RNA) for each reaction.

-

-

Data Analysis: Plot the fraction of bound RNA against the concentration of this compound and fit the data to a binding curve to determine the dissociation constant (Kd).[17]

Toeprinting Assay

This assay is used to map the position of the ribosome on an mRNA molecule and to assess the effect of this compound on the formation of the initiation complex.

Protocol:

-

Prepare components:

-

In vitro transcribed mRNA with a known sequence.

-

Purified 30S ribosomal subunits.

-

Initiator tRNA (fMet-tRNAfMet).

-

A DNA primer labeled with a fluorescent or radioactive tag, complementary to a region downstream of the start codon on the mRNA.

-

Reverse transcriptase.

-

dNTPs.

-

-

Formation of the Initiation Complex:

-

In a reaction tube, combine the mRNA, 30S subunits, and initiator tRNA in a suitable buffer.

-

Incubate to allow the formation of the 30S initiation complex.

-

For the experimental condition, add this compound at the desired concentration.

-

-

Primer Extension:

-

Add the labeled primer to the reaction and anneal it to the mRNA.

-

Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs.

-

The reverse transcriptase will synthesize a cDNA strand until it encounters the stalled ribosome, creating a "toeprint".

-

-

Analysis:

-

Denature the samples and run them on a sequencing gel alongside a sequencing ladder generated from the same mRNA and primer.

-

The position of the toeprint band indicates the location of the 3' edge of the ribosome on the mRNA.

-

Compare the intensity of the toeprint band in the presence and absence of this compound to determine its effect on the formation or stability of the initiation complex.

-

Mechanisms of Resistance

Bacteria have evolved several mechanisms to counteract the effects of this compound and other aminoglycosides.

-

Enzymatic Modification: The most common mechanism of resistance is the enzymatic modification of the this compound molecule by aminoglycoside-modifying enzymes (AMEs). These enzymes, such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of this compound, preventing it from binding to the 30S ribosomal subunit.[18]

-

Ribosomal Alterations: Mutations in the 16S rRNA gene, particularly at the this compound binding site, can reduce its affinity for the antibiotic.[19] Additionally, post-transcriptional methylation of the 16S rRNA by specific methyltransferases can also confer high-level resistance by sterically hindering this compound binding.[18][20][21] For example, methylation at G1405 or A1408 in the A-site is a clinically significant resistance mechanism.[20][21]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to bacterial cell death.

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: Workflow for determining the IC50 of this compound in vitro.

Conclusion

This compound remains a crucial antibiotic, and a thorough understanding of its mechanism of action is vital for its effective use and for the development of new strategies to combat bacterial resistance. Its interaction with the 30S ribosomal subunit is a classic example of targeted antibiotic therapy. The multifaceted disruption of protein synthesis, from initiation to elongation and fidelity, underscores its potency. Continued research into the intricate details of these interactions and the evolving resistance mechanisms is essential for the future of antibacterial drug discovery.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The small mycobacterial ribosomal protein, bS22, modulates aminoglycoside accessibility to its 16S rRNA helix-44 binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of this compound and related antibiotics with the large subunit of ribosomes and the inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. Genome-wide identification of this compound B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationships among the this compound Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 18. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of this compound-Resistant Mycobacterium tuberculosis by Identifying Mutations in the 16S rRNA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Aminoglycoside resistance 16S rRNA methyltransferases block endogenous methylation, affect translation efficiency and fitness of the host - PMC [pmc.ncbi.nlm.nih.gov]

Kanamycin's Mechanism of Action: A Technical Guide to Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanamycin, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, has long been a tool in both clinical settings and molecular biology research. Its potent bactericidal activity stems from its ability to disrupt the intricate process of protein synthesis in prokaryotes. This in-depth technical guide elucidates the core mechanisms of this compound's action, focusing on its targeted inhibition of protein synthesis. We will delve into its binding to the ribosomal subunit, the consequential effects on translation, and the experimental methodologies used to investigate these phenomena. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's mode of action.

Core Mechanism: Targeting the 30S Ribosomal Subunit

The primary target of this compound is the 30S ribosomal subunit, a crucial component of the bacterial 70S ribosome responsible for decoding messenger RNA (mRNA). This compound binds irreversibly to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, specifically in a region known as the A-site decoding center.[1] This binding event is the linchpin of this compound's antibacterial activity, triggering a cascade of disruptive effects on protein synthesis.

The interaction between this compound and the 16S rRNA is highly specific. This compound binds to four nucleotides of the 16S rRNA and a single amino acid of the ribosomal protein S12. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in the 16S rRNA, a region that interacts with the wobble base of the transfer RNA (tRNA) anticodon.

Disruption of Protein Synthesis: A Multi-pronged Attack

This compound's binding to the 30S subunit leads to the inhibition of protein synthesis through three primary mechanisms: interference with the initiation complex, induction of mRNA misreading, and inhibition of translocation.

Interference with the Initiation Complex

This compound can interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA). By binding to the 30S subunit, this compound can obstruct the proper assembly of this complex, thereby preventing the commencement of protein synthesis.

Induction of mRNA Misreading

A hallmark of this compound's action is its ability to induce misreading of the mRNA codon by the ribosome. The binding of this compound to the A-site distorts its structure, leading to an incorrect alignment of the mRNA codon with the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[2] The accumulation of these non-functional or toxic proteins is a significant contributor to the bactericidal effect of this compound.

Inhibition of Translocation

Translocation is the process by which the ribosome moves one codon down the mRNA, a critical step in the elongation phase of protein synthesis. This compound has been shown to inhibit this process.[3][4][5][6] By binding to the 30S subunit, this compound appears to lock the ribosome in a conformation that is unfavorable for the movement along the mRNA, leading to a stall in protein synthesis.

The following diagram illustrates the central role of this compound in disrupting the key steps of protein synthesis.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound and its analogs can be quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) for protein synthesis and the dissociation constant (Kd) for ribosome binding are key parameters for evaluating their efficacy.

| Compound | Target Organism/System | Assay Type | IC50 (µg/mL) | Reference |

| This compound A | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | ~1 | [7] |

| This compound B | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | 0.02 | |

| This compound C | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | 0.3 | |

| Tobramycin | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | ~0.02 | |

| Dibekacin | M. smegmatis ribosomes (in vitro) | Polypeptide synthesis inhibition | ~0.02 |

| Compound | Target Molecule | Assay Type | Kd (µM) | Reference |

| This compound B | E. coli 16S rRNA A-site | MicroScale Thermophoresis (MST) | 9.98 | [1] |

Experimental Protocols

A variety of experimental techniques are employed to study the mode of action of this compound. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay using Luciferase Reporter

This assay measures the inhibition of protein synthesis by quantifying the light produced from a luciferase reporter protein synthesized in a cell-free translation system.

Materials:

-

E. coli S30 cell-free extract

-

DNA template encoding firefly luciferase under the control of a T7 promoter

-

Amino acid mixture

-

ATP and GTP

-

This compound stock solution

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Prepare a master mix containing the S30 extract, amino acids, ATP, and GTP.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-kanamycin control.

-

Add the luciferase DNA template to each tube to initiate the transcription-translation reaction.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Add luciferase assay reagent to each tube according to the manufacturer's instructions.

-

Measure the luminescence of each sample using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-kanamycin control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Ribosome Binding Assay: this compound B Pull-down

This protocol identifies RNA molecules that bind to this compound B, providing insights into its potential targets within the cell.[1]

Materials:

-

This compound B-coupled agarose beads

-

Mock agarose beads (control)

-

Total RNA extracted from E. coli

-

Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 2.5 mM MgCl2, 0.1% NP40)

-

Elution buffer (Binding buffer with 5 mM this compound B)

-

RNA purification reagents

Protocol:

-

Pre-clearance: Incubate total E. coli RNA with mock agarose beads to remove non-specifically binding RNAs.

-

Binding: Incubate the pre-cleared RNA with this compound B-coupled agarose beads to allow specific binding.

-

Washing: Wash the beads extensively with binding buffer to remove unbound RNA.

-

Elution: Elute the specifically bound RNA from the beads using the elution buffer containing free this compound B.

-

RNA Purification: Purify the eluted RNA using standard RNA purification methods.

-

Analysis: Analyze the purified RNA using techniques such as RNA sequencing (RNA-seq) to identify the this compound-binding RNA species.

Toeprinting Assay to Monitor Ribosome Stalling

Toeprinting, or primer extension inhibition, is a powerful technique to map the precise location of ribosomes on an mRNA molecule. This can be used to demonstrate this compound-induced ribosome stalling, which is indicative of translocation inhibition.[8]

Materials:

-

In vitro transcription system to generate specific mRNA

-

E. coli 70S ribosomes

-

Initiator tRNA (fMet-tRNA)

-

Translation factors (IFs, EFs)

-

This compound

-

Radiolabeled DNA primer complementary to a sequence downstream of the start codon of the mRNA

-

Reverse transcriptase

-

dNTPs

-

Sequencing gel apparatus

Protocol:

-

Complex Formation: Incubate the mRNA with 70S ribosomes, initiator tRNA, and translation factors to form initiation complexes.

-

This compound Treatment: Add this compound to the reaction to induce ribosome stalling during elongation.

-

Primer Annealing: Anneal the radiolabeled primer to the mRNA in the ribosomal complex.

-

Primer Extension: Add reverse transcriptase and dNTPs to initiate cDNA synthesis from the primer. The reverse transcriptase will proceed until it encounters the stalled ribosome, creating a "toeprint".

-

Analysis: Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the same mRNA. The size of the primer extension product will indicate the precise location of the ribosome stall site.

Conclusion

This compound's efficacy as an antibiotic is rooted in its specific and multifaceted disruption of bacterial protein synthesis. By binding to the 30S ribosomal subunit, it triggers a series of events including the inhibition of translation initiation, induction of mRNA misreading, and halting of ribosomal translocation. The experimental protocols outlined in this guide provide a framework for researchers to investigate these mechanisms in detail. A thorough understanding of this compound's mode of action is not only crucial for its effective use but also provides a valuable foundation for the development of novel antimicrobial agents that can combat the growing threat of antibiotic resistance.

References

- 1. Genome-wide identification of this compound B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple effects of this compound on translational accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative study of this compound action on different functions of Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of this compound concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of this compound and related antibiotics with the large subunit of ribosomes and the inhibition of translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Theoretical Studies on Mechanism of Inactivation of this compound A by 4′-O-Nucleotidyltransferase [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Kanamycin Sulfate: A Comprehensive Technical Overview of its Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Kanamycin sulfate, a widely utilized aminoglycoside antibiotic, plays a critical role in various research and clinical applications. Derived from the bacterium Streptomyces kanamyceticus, its efficacy stems from its ability to inhibit protein synthesis in susceptible bacteria by binding to the 30S ribosomal subunit. This technical guide provides an in-depth analysis of the molecular formula and weight of this compound sulfate, essential parameters for accurate experimental design and drug development.

Molecular Composition and Weight

This compound is primarily available as this compound A, which can be formulated as a sulfate salt to enhance its stability and solubility. The addition of sulfuric acid (H₂SO₄) to this compound A results in the formation of this compound sulfate. This conversion alters the molecule's overall molecular formula and weight.

The table below summarizes the key molecular characteristics of both this compound A (the free base) and its sulfate salt.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| This compound A | C₁₈H₃₆N₄O₁₁[1] | 484.50[1] |

| This compound Sulfate | C₁₈H₃₈N₄O₁₅S[2][3][4] | 582.58[5][6][7] |

The molecular formula for this compound sulfate can also be represented as C₁₈H₃₆N₄O₁₁ • H₂SO₄[5][8]. This notation explicitly illustrates the composition of the molecule as a salt of this compound A and sulfuric acid. The addition of the sulfuric acid molecule (molar mass approximately 98.08 g/mol ) to this compound A (molar mass 484.50 g/mol ) accounts for the increased molar mass of this compound sulfate.

Conceptual Experimental Protocol: Molecular Weight Determination via Mass Spectrometry

The accurate determination of the molecular weight of this compound sulfate is crucial for its quantification and quality control. Mass spectrometry is a powerful analytical technique for this purpose.

Objective: To determine the molecular weight of a this compound sulfate sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sulfate reference standard.

-

Dissolve the sample in a suitable solvent system, such as a mixture of water and acetonitrile with a small percentage of formic acid to facilitate ionization. The final concentration should be in the low µg/mL range.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Calibrate the instrument using a known calibration standard to ensure mass accuracy.

-

-

ESI-MS Analysis:

-

Introduce the prepared sample into the ESI source via direct infusion or through a liquid chromatography system.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged, forming protonated molecules [M+H]⁺ in positive ion mode.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Acquire the mass spectrum, which will show a peak corresponding to the protonated this compound A molecule (the organic component of the salt).

-

The expected m/z for the protonated this compound A molecule [C₁₈H₃₆N₄O₁₁ + H]⁺ would be approximately 485.25.

-

The presence of the sulfate counter-ion is inferred from the sample's known identity and the measured mass of the organic component. The overall molecular weight of the salt is calculated based on the confirmed structure of the organic cation.

-

Experimental Workflow

Caption: Workflow for Molecular Weight Determination of this compound Sulfate.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermo Scientific Chemicals this compound sulfate | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound sulfate | this compound monosulfate | antibiotic | TargetMol [targetmol.com]

- 8. This compound A (sulfate) | CAS 25389-94-0 | Cayman Chemical | Biomol.com [biomol.com]

An In-depth Technical Guide to the Kanamycin Resistance Gene NPTII Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Understanding the molecular mechanisms by which bacteria evade the effects of antibiotics is paramount for the development of new therapeutic strategies. The neomycin phosphotransferase II (NPTII) enzyme, encoded by the nptII gene, is a key player in bacterial resistance to aminoglycoside antibiotics, particularly kanamycin. This technical guide provides a comprehensive overview of the NPTII-mediated resistance mechanism, including its biochemical function, enzymatic kinetics, and the structural basis of its activity. Detailed experimental protocols for assessing NPTII function and this compound resistance are also provided to facilitate further research in this area.

Core Mechanism of this compound Resistance

The nptII gene, originally isolated from the bacterial transposon Tn5, encodes the enzyme aminoglycoside 3'-phosphotransferase II (APH(3')-IIa).[1] This enzyme confers resistance to a range of aminoglycoside antibiotics, including this compound and neomycin, by catalyzing the transfer of the gamma-phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to the 3'-hydroxyl group of the antibiotic.[1] This phosphorylation event sterically hinders the binding of the antibiotic to its target, the 30S ribosomal subunit, thereby allowing protein synthesis to proceed unimpeded and rendering the bacterium resistant to the antibiotic's effects.

The enzymatic reaction can be summarized as follows:

This compound + ATP --NPTII--> this compound-3'-phosphate + ADP

Quantitative Data: Enzymatic Kinetics of NPTII

| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1) | Reference |

| APH(3')-Ie | This compound | 20.99 ± 1.84 | (5.08 ± 0.44) x 104 | [2] |

| APH(3')-Ie | Neomycin | 11.23 ± 1.13 | (10.98 ± 1.23) x 104 | [2] |

| APH(3')-Ia | This compound | 19.7 ± 2.5 | 8.5 x 107 | [2] |

| APH(3')-IIa (mutant Glu182Asp) | Mg2+ATP | ~9-fold increase compared to wild-type | - |

Note: Data for APH(3')-Ie and APH(3')-Ia are provided as they are closely related to APH(3')-IIa and offer valuable comparative insights.

Structural Basis of NPTII Activity

The three-dimensional structure of APH(3')-IIa in complex with this compound has been elucidated, providing critical insights into its mechanism of action.[3][4] The enzyme consists of two domains, an N-terminal and a C-terminal domain, with the active site located in a cleft between them.

Key structural features include:

-

This compound Binding Site: The this compound molecule binds in a highly negatively charged cleft within the C-terminal domain.[3][4]

-

Key Binding Residues: An acidic loop (residues 151-166) and the C-terminal residues (260-264) play a crucial role in recognizing and binding the three rings of the this compound molecule.[3][4]

-

Catalytic Residue: The catalytic base, Aspartate 190 (Asp190), is positioned adjacent to the A ring of this compound, the site of phosphoryl transfer.[3][4]

-

ATP Binding Site: The ATP binding site is located adjacent to the this compound binding site. A flexible loop (residues 28-34) is thought to fold over the incoming ATP molecule.[3][4]

Experimental Protocols

Purification of NPTII Protein

This protocol describes a four-step purification process for obtaining milligram quantities of homogeneous APH(3')-IIa.

Materials:

-

E. coli cell paste expressing NPTII

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Lysozyme

-

DNase I

-

Phenylmethylsulfonyl fluoride (PMSF)

-

Chromatography resins (e.g., DEAE-Sepharose, CM-Sepharose, Phenyl-Sepharose, and a final polishing step on a gel filtration column like Superdex 75)

-

Chromatography system (FPLC or similar)

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer. Add lysozyme, DNase I, and PMSF and incubate on ice to lyse the cells.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble NPTII protein.

-

Ion-Exchange Chromatography (Anion Exchange): Load the clarified lysate onto a DEAE-Sepharose column equilibrated with Lysis Buffer. Elute the bound proteins with a linear salt gradient (e.g., 150 mM to 1 M NaCl). Collect fractions and assay for NPTII activity.

-

Ion-Exchange Chromatography (Cation Exchange): Pool the active fractions from the DEAE column, dialyze against a low-salt buffer, and load onto a CM-Sepharose column. Elute with a salt gradient.

-

Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and load onto a Phenyl-Sepharose column. Elute with a decreasing ammonium sulfate gradient.

-

Gel Filtration Chromatography: As a final polishing step, concentrate the active fractions and load them onto a Superdex 75 gel filtration column to separate proteins based on size.

-

Purity Analysis: Assess the purity of the final NPTII protein preparation by SDS-PAGE.

NPTII Enzyme Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from [γ-32P]ATP to this compound.[5][6]

Materials:

-

Purified NPTII enzyme

-

This compound sulfate solution

-

[γ-32P]ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, a known concentration of this compound, and purified NPTII enzyme.

-

Initiate Reaction: Start the reaction by adding [γ-32P]ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spotting: Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA). Spot a portion of the reaction mixture onto a P81 phosphocellulose paper disc.

-

Washing: Wash the P81 paper discs multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP. The phosphorylated this compound will bind to the negatively charged paper.

-

Scintillation Counting: Place the washed and dried P81 paper discs into scintillation vials with scintillation fluid.

-

Quantification: Measure the radioactivity using a liquid scintillation counter. The amount of incorporated 32P is proportional to the NPTII enzyme activity.

Determination of Minimum Inhibitory Concentration (MIC) of this compound

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterial strain.[7][8][9]

Materials:

-

NPTII-expressing bacterial strain and a sensitive control strain

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should span the expected MIC. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Prepare Inoculum: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate (except the sterility control) with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

References

- 1. protocols.io [protocols.io]

- 2. Frontiers | APH(3’)-Ie, an aminoglycoside-modifying enzyme discovered in a rabbit-derived Citrobacter gillenii isolate [frontiersin.org]

- 3. The crystal structure of aminoglycoside-3'-phosphotransferase-IIa, an enzyme responsible for antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive and simple assay for neomycin phosphotransferase II activity in transgenic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

UV-Visible Spectrophotometry for Kanamycin Quantification

An In-depth Technical Guide to the Spectroscopic Properties of Kanamycin for Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and their application in quantitative analysis. This compound, an aminoglycoside antibiotic, lacks a strong intrinsic chromophore or fluorophore, making its direct quantification by conventional UV-Vis spectrophotometry or spectrofluorometry challenging. Consequently, various indirect methods involving derivatization, nanoparticle interactions, and fluorescent probes have been developed. This guide details the principles, experimental protocols, and quantitative parameters of these key spectroscopic techniques.

Direct UV-Vis detection of this compound is impractical due to its poor absorption in the UV-Vis region. However, several indirect colorimetric methods have been established, primarily relying on nanoparticle-based assays or chemical derivatization to produce a measurable color change.

Nanoparticle-Based Colorimetric Assays

Gold (AuNPs) and silver (AgNPs) nanoparticles are widely employed for the colorimetric quantification of this compound. These methods are based on the principle that this compound can induce or inhibit the aggregation of nanoparticles, leading to a change in their surface plasmon resonance (SPR) and a corresponding color change that can be quantified spectrophotometrically.

One common strategy involves the use of this compound-specific aptamers. In one such method, aptamers bound to the surface of AuNPs prevent their aggregation. The introduction of this compound, which binds specifically to the aptamer, causes the aptamer to detach from the AuNPs, leading to their aggregation and a color change from red to blue.[1][2] Another approach is based on target-induced growth of AuNPs, where the aptamer initially blocks the AuNP surface, and the presence of this compound allows for further growth of the nanoparticles upon addition of HAuCl4 and NH2OH, resulting in a color and absorbance change.[1]

Similar to AuNPs, AgNPs can be functionalized to detect this compound. For instance, chlortetracycline-coated AgNPs have been used for the ratiometric detection of this compound.[3] The interaction between this compound and the functionalized AgNPs causes a change in the UV-Vis spectrum, which can be correlated to the this compound concentration.

Derivatization-Based Colorimetric Methods

Chemical derivatization introduces a chromophore into the this compound molecule, allowing for its quantification by UV-Vis spectrophotometry.

This compound can be derivatized with vanillin in an alkaline medium (borate buffer, pH 12) to produce a colored chromogen with maximum absorbance at 404 nm.[4]

In an acidic environment (citric phosphate buffer, pH 3.5), this compound can form a binary complex with eosin. This complex can be measured at 548 nm.[4]

For analysis by HPLC-UV, this compound can be derivatized with phenylisocyanate. The resulting derivative has a UV absorbance maximum at approximately 240 nm.[5]

Fluorescence Spectroscopy for this compound Quantification

Fluorescence-based methods generally offer higher sensitivity compared to colorimetric assays. These techniques often involve the use of aptamers and fluorescent probes.

Aptamer-Based Fluorescent Sensors

Aptamers, single-stranded DNA or RNA molecules that bind to specific targets, are commonly used in fluorescent sensing of this compound. A typical setup involves a fluorescently labeled aptamer and a quencher, such as reduced graphene oxide (RGO). In the absence of this compound, the aptamer adsorbs onto the RGO surface, and its fluorescence is quenched. The addition of this compound causes the aptamer to fold into a three-dimensional structure to bind the target, leading to its desorption from the RGO and restoration of fluorescence.[6]

Molecular Probes

A novel molecular probe, tetraphenylethylene-functionalized this compound (TPE-kana 1), has been synthesized for the detection of bovine serum albumin (BSA). This probe exhibits aggregation-induced emission (AIE) with an emission band at 476 nm upon excitation at 310 nm.[7] While this specific probe is designed for BSA detection, the principle of functionalizing this compound to create a fluorescent molecule demonstrates a potential strategy for its direct quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various spectroscopic methods used for this compound quantification.

| Method Type | Specific Method | Linear Range | Limit of Detection (LOD) | Wavelength (nm) | Reference |

| UV-Vis Spectrophotometry | AuNP-Aptamer (Growth) | 20 - 100 nM | 9.21 nM | - | [1] |

| AuNP-Aptamer (Aggregation) | 1 - 500 nM | 1 nM | 527 | [2] | |

| 6-TG-AuNP | 0.005 - 18 µM | 1.8 nM | 620/520 (ratio) | [3] | |

| Chlortetracycline-AgNP | - | 120 - 480 pM | 540/400 (ratio) | [3] | |

| Eosin Complex | 1 - 5 µg/mL | - | 548 | [4] | |

| Vanillin Derivatization | 5 - 30 µg/mL | - | 404 | [4] | |

| Phenylisocyanate Derivatization (HPLC-UV) | - | - | 240 | [5] | |

| Fluorescence Spectroscopy | RGO-Aptasensor (Bovine Serum) | 100 pM - 1 nM | - | - | [6] |

| RGO-Aptasensor (Pre-treated Milk) | 1 - 20 pM | - | - | [6] | |

| RGO-Aptasensor (Raw Milk) | 20 pM - 1 nM | 20 pM | - | [6] | |

| TPE-kana 1 Probe | - | 2.87 nM (for BSA) | Ex: 310, Em: 476 | [7] |

Experimental Protocols

Protocol 1: AuNP-Aptamer Based Colorimetric Assay

This protocol is a generalized procedure based on the principles described in the literature.[1][2]

-

Preparation of AuNPs: Synthesize AuNPs by reducing HAuCl4 with a suitable reducing agent (e.g., citrate).

-

Functionalization of AuNPs: Incubate the AuNPs with a this compound-specific aptamer to allow the aptamer to adsorb onto the nanoparticle surface.

-

Sample Incubation: Add the this compound-containing sample to the aptamer-functionalized AuNP solution and incubate for a specific period to allow for the binding of this compound to the aptamer.

-

Aggregation/Growth:

-

For aggregation-based assays, the binding of this compound to the aptamer will induce aggregation.

-

For growth-based assays, add HAuCl4 and a reducing agent (e.g., NH2OH) to induce further growth of the nanoparticles.

-

-

Spectrophotometric Measurement: Measure the UV-Vis spectrum of the solution. For aggregation assays, monitor the change in absorbance at specific wavelengths (e.g., 527 nm). For growth assays, monitor the shift in the maximum absorption wavelength.

-

Quantification: Correlate the absorbance change or wavelength shift to the this compound concentration using a calibration curve.

Protocol 2: Derivatization with Vanillin for Colorimetric Detection

This protocol is based on the method described by Green Simple Spectrophotometric Methods for Determination of this compound Sulfate using Eosin and Vanillin Reagents.[4]

-

Reagent Preparation:

-

Prepare a standard stock solution of this compound sulfate.

-

Prepare a vanillin reagent solution.

-

Prepare a borate buffer solution at pH 12.

-

-

Derivatization Reaction:

-

In a reaction vessel, mix a known volume of the this compound sample or standard with the borate buffer.

-

Add the vanillin reagent and mix thoroughly.

-

Heat the mixture for a specified time and temperature to allow for color development.

-

-

Spectrophotometric Measurement: After cooling to room temperature, measure the absorbance of the resulting colored solution at 404 nm against a reagent blank.

-

Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of this compound standards. Use this curve to determine the concentration of this compound in the unknown sample.

Protocol 3: Aptamer-Based Fluorescence Quenching Assay

This protocol is a generalized procedure based on the principles of RGO-based fluorescent aptasensors.[6]

-

Reagent Preparation:

-

Prepare a solution of a fluorescently labeled this compound-specific aptamer (e.g., FAM-labeled aptamer).

-

Prepare a dispersion of a quencher, such as reduced graphene oxide (RGO).

-

-

Fluorescence Quenching: Mix the fluorescently labeled aptamer solution with the RGO dispersion. The fluorescence of the aptamer will be quenched due to its adsorption onto the RGO surface.

-

Sample Incubation: Add the this compound-containing sample to the aptamer-RGO mixture and incubate to allow the aptamer to bind to this compound. This binding will cause the aptamer to detach from the RGO surface.

-

Fluorescence Measurement: Measure the fluorescence intensity of the solution at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Quantification: The increase in fluorescence intensity is proportional to the concentration of this compound. Create a calibration curve using known concentrations of this compound to quantify the amount in the sample.

Visualizations

References

- 1. UV-visible spectroscopic detection of this compound based on target-induced growth of gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Aptamer-based spectrophotometric detection of this compound in milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aminoglycoside antibiotic this compound functionalized tetraphenylethylene molecular probe for highly selective detection of bovine serum albumin protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kanamycin Degradation Pathway and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin, a widely used aminoglycoside antibiotic, is subject to various degradation pathways that can impact its efficacy and contribute to the environmental dissemination of antibiotic resistance. Understanding these degradation mechanisms and the resulting byproducts is crucial for drug development, stability studies, and environmental remediation efforts. This technical guide provides a comprehensive overview of the primary degradation pathways of this compound, including hydrolysis, oxidation, photodegradation, and enzymatic degradation. It details the chemical structures of known byproducts, presents quantitative data on degradation kinetics, and offers detailed experimental protocols for studying these processes.

Introduction

This compound is an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus. Its bactericidal action stems from its ability to bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis. The this compound molecule consists of three rings: a central 2-deoxystreptamine (2-DOS) ring glycosidically linked to 6-amino-6-deoxy-D-glucose (kanosamine) and 3-amino-3-deoxy-D-glucose (3-glucosamine). The stability of this structure is a critical factor in its therapeutic efficacy and environmental persistence.

This guide delves into the chemical and biological transformation of this compound, providing researchers with the necessary information to investigate its degradation and develop strategies to mitigate its environmental impact.

This compound Degradation Pathways

This compound can be degraded through several pathways, each yielding a unique set of byproducts. The primary degradation routes are:

-

Hydrolysis: Cleavage of the glycosidic bonds, typically under acidic or high-temperature conditions.

-

Oxidation: Modification of the amino or hydroxyl groups by oxidizing agents.

-

Photodegradation: Decomposition upon exposure to light, particularly UV radiation.

-

Enzymatic Degradation: Modification or cleavage by enzymes, often associated with bacterial resistance mechanisms.

Hydrolysis

Hydrolysis of this compound primarily involves the cleavage of the glycosidic linkages connecting the amino sugar rings to the central 2-deoxystreptamine core. This process is accelerated under acidic conditions and high temperatures.

Byproducts of Acid Hydrolysis:

Under strong acid hydrolysis (e.g., refluxing in 6 N HCl), this compound breaks down into its constituent components[1][2]:

-

2-deoxystreptamine (Compound A)

-

6-amino-6-deoxy-D-glucose (Kanosamine or Compound B)

-

3-amino-3-deoxy-D-glucose (3-Glucosamine or Compound C)

References

Biosynthesis of Kanamycin in Streptomyces kanamyceticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Kanamycin in Streptomyces kanamyceticus. The document covers the core biosynthetic pathway, quantitative data on production, and detailed experimental protocols for key research methodologies. Visualizations of critical pathways and workflows are included to facilitate understanding.

The this compound Biosynthetic Pathway

This compound is an aminoglycoside antibiotic naturally produced by the soil bacterium Streptomyces kanamyceticus. Its biosynthesis is a complex process involving a series of enzymatic reactions encoded by a dedicated gene cluster. The final product is typically a mixture of this compound A, the major component, and this compound B, a minor byproduct, which differ by a single functional group at the C2' position.[1][2]

The biosynthesis of this compound originates from D-glucose and involves the formation of a central 2-deoxystreptamine (2-DOS) ring, which is subsequently glycosylated. Two distinct pathways have been proposed for this compound biosynthesis: a linear pathway and a parallel pathway.

Recent studies involving gene knockout and metabolic engineering in S. kanamyceticus have provided strong evidence for a linear pathway where this compound B is a direct precursor to this compound A.[1][2] This conversion is catalyzed by the sequential action of two enzymes, KanJ (a dioxygenase) and KanK (a reductase).[1][2]

Below is a diagram illustrating the linear biosynthetic pathway leading to this compound A.

Quantitative Data on this compound Production

Metabolic engineering strategies have been successfully employed to modulate the production of this compound A and B in S. kanamyceticus. The following tables summarize quantitative data from studies involving gene knockout and overexpression to enhance the production of specific this compound congeners.

| Strain | Key Genetic Modification | This compound A Titer (µg/mL) | This compound B Titer (µg/mL) | Fold Change in this compound B | Reference |

| S. kanamyceticus CG305 (Wild-Type) | - | 4039 ± 122 | 278 ± 13 | - | [1] |

| S. kanamyceticus ΔkanJ | Deletion of kanJ | Not detected | 3268 ± 255 | ~12-fold increase | [1] |

| S. kanamyceticus JKE4 (kanJ/kanK overexpression) | Three copies of kanJ and kanK | - | 128 ± 20 | ~54% decrease | [1] |

| S. kanamyceticus 12-6-4 | Single copy of gene cluster | - | 196 | - | [3] |

| S. kanamyceticus 12-6 | Average of 3 copies of gene cluster | - | 376 | ~1.9-fold increase | [3] |

| Fermentation Condition | This compound Titer (µg/mL) | Reference |

| Shake flask, optimized medium, 3 days | 200 | [4] |

| 5-L fermenter, optimized conditions, 4 days | 350 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Fermentation for this compound Production

This protocol is optimized for high-yield production of this compound in S. kanamyceticus.

3.1.1. Media Composition

-

Seed Medium: Soluble starch (20 g/L), cold-pressed soybean meal (25 g/L), glucose (5 g/L), NaNO₃ (1.5 g/L), yeast powder (1 g/L), CaCO₃ (1 g/L).[1]

-

Fermentation Medium: Soluble starch (25 g/L), soybean meal (30 g/L), maltose (60 g/L), NaNO₃ (8 g/L), ZnSO₄ (0.1 g/L), FeSO₄ (0.07 g/L).[1]

3.1.2. Fermentation Protocol

-

Inoculate 50 mL of seed medium in a 250-mL flask with spores or a mycelial suspension of S. kanamyceticus.

-

Incubate at 28°C with shaking at 200 rpm for 40-48 hours.[1][4]